molecular formula C16H24FN3O2 B2478047 tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate CAS No. 885262-26-0

tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate

Cat. No.: B2478047
CAS No.: 885262-26-0
M. Wt: 309.385
InChI Key: JDXWZUNEWAEBFF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H24FN3O2 and a molecular weight of 309.38 g/mol This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperidine ring

Scientific Research Applications

tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Safety and Hazards

According to the safety data sheet, this compound should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required .

Preparation Methods

The synthesis of tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the fluorophenyl group is replaced by other substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[1-(2-amino-4-fluorophenyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXWZUNEWAEBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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